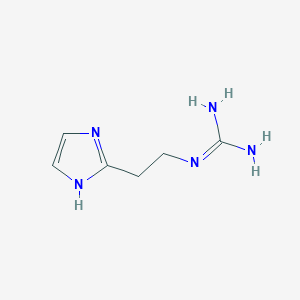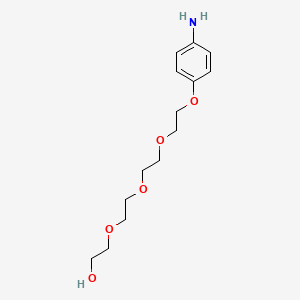
2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol is an organic compound that serves as an intermediate in organic synthesis and pharmaceutical development. It is characterized by its multiple ethoxy groups and an aminophenoxy moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol typically involves the reaction of 4-aminophenol with ethylene oxide in the presence of a base. The reaction proceeds through multiple ethoxylation steps to introduce the ethoxy groups. The general reaction conditions include:
Temperature: 0°C to room temperature
Solvent: Pyridine or other suitable organic solvents
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To control the reaction conditions and ensure consistent product quality
Purification steps: Including extraction, washing, and column chromatography to isolate the pure compound
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction of the nitro group to an amino group
Substitution: Nucleophilic substitution reactions involving the ethoxy groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Solvents: Commonly used solvents include water, ethanol, and dichloromethane
Major Products
Oxidation products: Quinones and other oxidized derivatives
Reduction products: Amino derivatives
Substitution products: Various substituted ethoxy compounds
Scientific Research Applications
2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Employed in the development of biochemical assays and probes
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol involves its interaction with various molecular targets and pathways:
Molecular targets: Enzymes and receptors that interact with the aminophenoxy moiety
Pathways: Involves the modulation of biochemical pathways related to oxidative stress and cellular signaling
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)ethanol: Similar structure but lacks the phenoxy group
2-(2-(2-(2-Mercaptoethoxy)ethoxy)ethoxy)ethanol: Contains a mercapto group instead of an amino group
Uniqueness
2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol is unique due to its multiple ethoxy groups and the presence of an aminophenoxy moiety, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H23NO5/c15-13-1-3-14(4-2-13)20-12-11-19-10-9-18-8-7-17-6-5-16/h1-4,16H,5-12,15H2 |
InChI Key |
XDFOANPPLGDQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


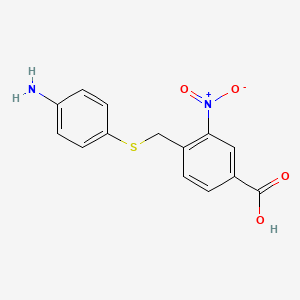

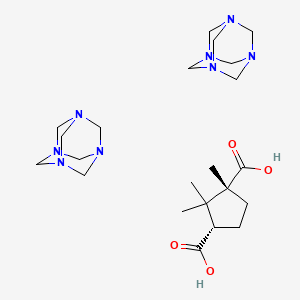


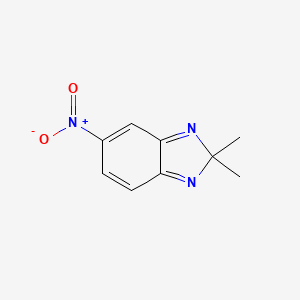
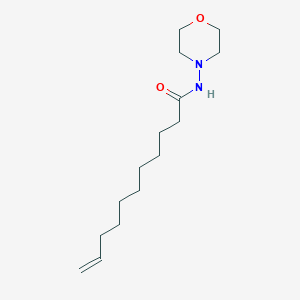
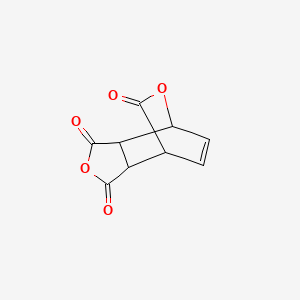
![2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12813463.png)
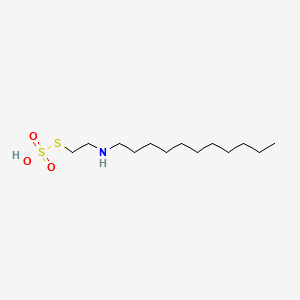
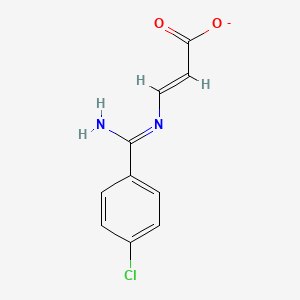

![8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)
